5-Br-Paps
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Overview
Description
5-Br-Paps is a complex organic compound that features a pyridylazo group and a bromine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Br-Paps typically involves multi-step organic reactions The process may start with the bromination of a pyridine derivative, followed by azo coupling with a phenol derivative
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Br-Paps can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in analytical chemistry for detecting metal ions.
Biology: Potential use in studying enzyme interactions and protein labeling.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Br-Paps involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, while the bromine atom and phenol group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-pyridylazo)-5-(N-n-propyl-N-3-sulfopropylamino)phenol
- 2-(5-Iodo-2-pyridylazo)-5-(N-n-propyl-N-3-sulfopropylamino)phenol
Uniqueness
5-Br-Paps is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to similar compounds with different halogen atoms. This uniqueness can affect its applications and effectiveness in various research and industrial contexts.
Properties
CAS No. |
81608-06-2 |
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Molecular Formula |
C17H21BrN4O4S |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-hydroxy-N-propylanilino]propane-1-sulfonic acid |
InChI |
InChI=1S/C17H21BrN4O4S/c1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26) |
InChI Key |
BZRWWAYVITZYRZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCCS(=O)(=O)O)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O |
Canonical SMILES |
CCCN(CCCS(=O)(=O)O)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O |
Synonyms |
2-(5-bromo-2-pyridylazo)-5-(N-n-propyl-N-3-sulfopropylamino)phenol 5-Br-PAPS |
Origin of Product |
United States |
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